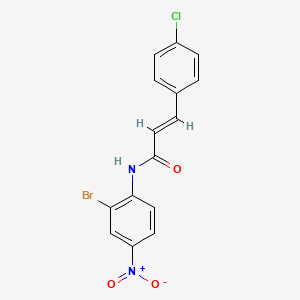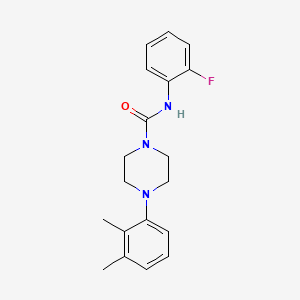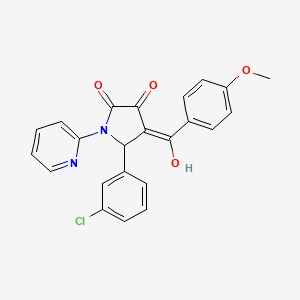
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide, also known as BNPPA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of acrylamides, which are widely used in organic synthesis and medicinal chemistry.
作用機序
The mechanism of action of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is not fully understood. However, it is believed that N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide inhibits the activity of certain enzymes that are involved in cell proliferation and survival. It also disrupts the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes that are involved in cell proliferation and survival. It also disrupts the cell membrane of bacteria, leading to their death. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has also been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the advantages of using N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide in lab experiments is that it is relatively easy to synthesize and purify. It also has a high potency, which means that small amounts of the compound can be used in experiments. However, one of the limitations of using N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is that it is not very soluble in water, which can make it difficult to work with in aqueous solutions.
将来の方向性
There are several future directions for research on N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. One direction is to investigate its potential applications in other fields, such as neuroscience and immunology. Another direction is to optimize the synthesis method to yield even higher purity N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. Finally, further research is needed to fully understand the mechanism of action of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide and its potential side effects.
合成法
The synthesis of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This is then reacted with 2-bromo-4-nitroaniline to form the intermediate product, N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acryloyl chloride. Finally, the acryloyl chloride is reacted with ammonia to form N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide. This synthesis method has been optimized to yield high purity N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide.
科学的研究の応用
N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been extensively studied for its potential applications in various fields. One of the most promising applications is in the field of cancer research. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It does so by inducing apoptosis, which is the programmed cell death of cancer cells. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide also inhibits the activity of certain enzymes that are involved in cancer cell proliferation.
Another potential application of N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide is in the field of antimicrobial research. N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)acrylamide has been shown to have antibacterial activity against both Gram-positive and Gram-negative bacteria. It does so by disrupting the bacterial cell membrane and inhibiting the activity of certain enzymes that are essential for bacterial growth.
特性
IUPAC Name |
(E)-N-(2-bromo-4-nitrophenyl)-3-(4-chlorophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2O3/c16-13-9-12(19(21)22)6-7-14(13)18-15(20)8-3-10-1-4-11(17)5-2-10/h1-9H,(H,18,20)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBGVNLZDNYMP-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[4-(2-phenylethyl)-1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl]methanol](/img/structure/B5314583.png)
![N-[3-(allyloxy)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5314597.png)
![ethyl 4-[(1,2-diphenylethyl)amino]-1-piperidinecarboxylate](/img/structure/B5314606.png)
![4-benzyl-3-ethyl-1-[(3-hydroxypyridin-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5314608.png)

![N-[(5-{[2-(cyclopentylamino)-2-oxoethyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B5314622.png)
![2-[4-(3-chlorobenzyl)-1-piperazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5314637.png)
![N-{5-[(allylamino)sulfonyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5314650.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B5314656.png)
![N,N-diethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5314669.png)


![3-methyl-7-{[2-(3-pyridinyl)-1,3-thiazol-4-yl]carbonyl}-1-oxa-3,7-diazaspiro[4.4]nonan-2-one](/img/structure/B5314687.png)